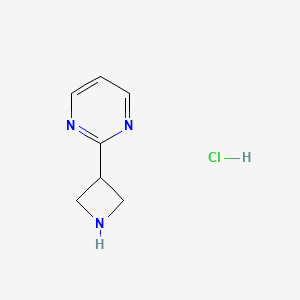

2-(Azetidin-3-yl)pyrimidine hydrochloride

Descripción

2-(Azetidin-3-yl)pyrimidine hydrochloride (CAS: 1255306-29-6) is a heterocyclic compound featuring a pyrimidine ring directly linked to an azetidine moiety. Its molecular formula is C₇H₁₀ClN₃, with a molecular weight of 179.63 g/mol (calculated from InChI data) . The azetidine ring, a four-membered nitrogen-containing heterocycle, confers structural rigidity and influences the compound’s pharmacokinetic properties. Sigma-Aldrich lists this compound as a solid with the SMILES string C1(C2=NC=CC=N2)CNC1.Cl, highlighting its bicyclic connectivity .

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-(azetidin-3-yl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c1-2-9-7(10-3-1)6-4-8-5-6;/h1-3,6,8H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRKVXZNSXUWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Overview

2-(Azetidin-3-yl)pyrimidine hydrochloride is a heterocyclic compound with significant biological activity. Its molecular formula is CHClN, and it is recognized for its potential applications in various therapeutic areas, including antimicrobial, antifungal, anticancer, and antitubercular activities .

The biological activity of this compound can be attributed to its structural characteristics as a pyrimidine derivative. Pyrimidines are crucial in nucleic acid synthesis and protein metabolism, suggesting that this compound may interact with DNA and RNA, influencing cellular processes.

Biochemical Pathways

This compound likely affects several biochemical pathways due to its involvement in nucleic acid synthesis. Pyrimidine derivatives are known to modulate cellular functions by serving as substrates or inhibitors in various enzymatic reactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, demonstrating potential as an antibacterial agent. In vitro studies have confirmed its effectiveness against both gram-positive and gram-negative bacteria .

Antifungal Activity

The compound has also been evaluated for antifungal activity. Preliminary results suggest that it can inhibit the growth of certain fungal pathogens, indicating its potential use in treating fungal infections.

Anticancer Activity

In cancer research, this compound has shown promising results. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and others, demonstrating significant antiproliferative effects. The mechanism appears to involve the destabilization of tubulin, which is critical for cancer cell division .

Antitubercular Activity

Additionally, this compound has been investigated for its antitubercular properties. Studies suggest that it may inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further development in tuberculosis treatment .

Case Studies

- Antimicrobial Efficacy : A study reported that this compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL against specific strains, showcasing its potential as a broad-spectrum antibacterial agent.

- Anticancer Studies : In vitro assays demonstrated that the compound reduced cell viability in MCF-7 cells by up to 70% at a concentration of 50 µM after 48 hours of exposure. Further mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways .

Data Tables

| Biological Activity | Tested Concentration | Effectiveness |

|---|---|---|

| Antimicrobial | 10 µg/mL | Inhibition of bacterial growth |

| Antifungal | 25 µg/mL | Significant reduction in fungal colonies |

| Anticancer (MCF-7 cells) | 50 µM | 70% reduction in cell viability |

| Antitubercular | Varies | Inhibition of Mycobacterium tuberculosis growth |

Aplicaciones Científicas De Investigación

Antiviral Activity

One of the notable applications of 2-(azetidin-3-yl)pyrimidine hydrochloride lies in its potential as an antiviral agent. Recent studies have highlighted the efficacy of pyrimidine derivatives against various viral infections, including HIV. For instance, related compounds have shown promise in overcoming drug resistance associated with non-nucleoside reverse transcriptase inhibitors (NNRTIs). The strategic modification of pyrimidine structures has led to improved binding affinities and bioavailability, making them valuable in the ongoing battle against viral pathogens .

Anticancer Properties

Pyrimidine derivatives have also been investigated for their anticancer properties. The compound's ability to interact with specific biological targets involved in cancer progression is of particular interest. Research indicates that modifications to the pyrimidine scaffold can enhance its activity against various cancer cell lines, suggesting that this compound may be developed into a potent anticancer agent through further structural optimization .

Neuropharmacological Applications

The central nervous system (CNS) activity of pyrimidines has been well-documented. Compounds similar to this compound are being explored for their potential in treating neurological disorders such as depression and anxiety. The ability of these compounds to cross the blood-brain barrier and interact with neurotransmitter systems positions them as promising candidates for CNS-active drugs .

Case Study: Antiviral Efficacy

In a study focusing on diarylpyrimidine derivatives, researchers developed compounds that exhibited significant antiviral activity against HIV strains with NNRTI-resistant mutations. These findings underscore the potential of pyrimidine-based compounds like this compound to serve as effective antiviral agents .

Patent Insights

A patent application has been filed detailing processes for synthesizing compounds related to this compound, emphasizing its role as an intermediate in developing novel therapeutic agents. This highlights the compound's significance in pharmaceutical chemistry and its potential applications in drug discovery .

Summary Table of Applications

Comparación Con Compuestos Similares

Azetidine-Piperazine Hybrid (CAS 2044704-96-1)

This analog incorporates a piperazine ring between the azetidine and pyrimidine moieties, increasing molecular weight (255.75 vs. 179.63) and introducing basic nitrogen atoms.

Oxadiazole Derivative (CAS 1426290-16-5)

The 1,2,4-oxadiazole linker introduces hydrogen-bonding capability and electron-withdrawing effects, which may enhance metabolic stability. The compound’s higher oxygen content (O vs. none in the parent) could improve aqueous solubility .

Methanesulfonyl-Substituted Analog

This modification is common in kinase inhibitors to target ATP-binding pockets .

Chloroethyl Derivative (CAS 2031258-69-0)

The chloroethyl substituent introduces a reactive alkylating group, making this compound a candidate for covalent drug design. Its lower molecular weight (179.05 vs. 179.63) suggests reduced steric hindrance .

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2-(Azetidin-3-yl)pyrimidine hydrochloride typically involves:

- Construction or functionalization of the azetidine ring at the 3-position.

- Coupling or substitution onto the pyrimidine ring at the 2-position.

- Formation of the hydrochloride salt to improve compound stability and facilitate purification.

Key Preparation Steps and Conditions

Azetidine Derivative Preparation and Functionalization

- Starting from protected azetidine derivatives such as N-t-butyl-O-trimethylsilylazetidine, mesylation is performed in chlorinated solvents (e.g., methylene chloride, 1,2-dichloroethane) at low temperatures ranging from -10°C to -70°C (preferably around -40°C) to activate the 3-position for nucleophilic substitution.

- The mesylate intermediate is used promptly (within 2 hours) to prevent decomposition, ensuring high yield and purity.

- Displacement reactions are conducted in aqueous media with organic tertiary bases like triethylamine or diisopropylethylamine to facilitate nucleophilic substitution, often with aromatic nucleophiles leading to precipitation of the product from the reaction mixture.

Pyrimidine Ring Functionalization

- Pyrimidine derivatives are commonly synthesized via multi-component reactions involving benzaldehydes, ethyl cyanoacetate, and thiourea under basic conditions (e.g., potassium bicarbonate in ethanol), followed by hydrazinolysis and condensation steps to introduce various substituents.

- Chlorination of hydroxyl groups on pyrimidine intermediates using phosphorus oxychloride (POCl3) generates dichloropyrimidines, which undergo nucleophilic aromatic substitution (SNAr) with amines or azetidine derivatives in polar aprotic solvents like N,N-dimethylformamide (DMF) to yield the desired pyrimidine-azetidine hybrids.

Hydrochloride Salt Formation

- The free base of 2-(Azetidin-3-yl)pyrimidine is converted to its hydrochloride salt by bubbling hydrogen chloride gas through a suspension of the compound in ethanol at 0°C, followed by refluxing for 12 hours. This process precipitates the hydrochloride salt, which is then isolated by filtration and washing with methyl tert-butyl ether to yield a pure solid product.

- Alternatively, treatment with concentrated hydrochloric acid in acetonitrile at room temperature or slightly elevated temperatures (up to 40°C) also affords the hydrochloride salt, with yields typically above 85% and high purity as confirmed by HPLC analysis.

Representative Experimental Conditions and Yields

Detailed Research Findings and Notes

- The mesylation and displacement steps are critical for introducing the azetidin-3-yl substituent onto the pyrimidine ring, with careful temperature control and base selection to maximize yield and minimize side reactions.

- The hydrochloride salt formation is essential for isolating the compound as a stable solid, improving handling and storage properties. Refluxing in ethanol with HCl gas is a preferred method for scalable synthesis.

- Industrial scale synthesis may optimize these conditions further by controlling pressure, temperature, and solvent systems to enhance yield and purity, although detailed industrial protocols are proprietary.

- Analytical methods such as HPLC and NMR are routinely employed to monitor reaction progress and confirm product purity, with purity levels often exceeding 98% after crystallization and purification steps.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Catalysts | Typical Conditions | Outcome/Remarks |

|---|---|---|---|---|

| Azetidine mesylation | Mesyl chloride reaction in chlorinated solvent | Methanesulfonyl chloride, triethylamine | -40°C, 1 hour | Formation of reactive mesylate intermediate |

| Nucleophilic substitution | Displacement with amines in aqueous base | Triethylamine or diisopropylethylamine | Room temp, 12h | Substituted azetidine-pyrimidine product |

| Hydrochloride salt formation | HCl gas bubbling or HCl in acetonitrile | Hydrogen chloride, ethanol or acetonitrile | 0°C to reflux, 12h | Pure hydrochloride salt precipitated |

| Purification | Filtration, washing, drying | Methyl tert-butyl ether washing | Ambient | High purity crystalline solid obtained |

Q & A

Basic Questions

Q. How can researchers confirm the identity and purity of 2-(azetidin-3-yl)pyrimidine hydrochloride?

- Methodology :

- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to verify the molecular structure. Compare spectral data with literature or computational predictions (e.g., PubChem or NIST databases) .

- Purity Assessment : Employ reversed-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient). A purity threshold of ≥95% is typical for research-grade material. Validate methods using reference standards .

- CAS Verification : Cross-check the CAS number (1255306-29-6) with authoritative databases to confirm compound identity .

Q. What are the recommended storage conditions for this compound?

- Stability Protocol : Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon). Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess degradation products via HPLC. Avoid aqueous solutions unless lyophilized .

Q. How can solubility challenges be addressed during experimental design?

- Solubility Optimization :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Preferred for stock solutions |

| Water | <1 | Requires buffering (pH 4–6) |

| Methanol | ~10 | Limited stability |

- Use sonication or gentle heating (≤40°C) for dissolution. For in vitro assays, dilute DMSO stocks into aqueous buffers (final DMSO ≤1%) to avoid cytotoxicity .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved?

- Synthetic Optimization :

- Coupling Reactions : Explore Suzuki-Miyaura cross-coupling (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to functionalize the pyrimidine ring. Monitor reaction progress via TLC or LC-MS .

- Protection/Deprotection : Protect the azetidine nitrogen with Boc groups during synthesis to prevent side reactions. Use TFA for final deprotection .

- Catalyst Screening : Test palladium catalysts (e.g., PdCl₂(dppf)) or ligand systems (e.g., XPhos) to enhance efficiency .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Data Contradiction Analysis :

- Purity Reassessment : Verify compound purity via HPLC-MS; impurities (e.g., unreacted intermediates) may skew bioactivity results .

- Batch Variability : Compare multiple synthetic batches for consistency in biological assays (e.g., IC₅₀ values).

- Assay Conditions : Control for pH, solvent effects (e.g., DMSO lot variability), and cellular permeability .

Q. What strategies enhance selectivity in functionalizing the azetidine ring?

- Selective Functionalization :

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to shield the azetidine nitrogen during pyrimidine modifications .

- Regioselective Alkylation : Employ bulky bases (e.g., LDA) to direct alkylation to the azetidine’s 3-position .

- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Gaussian software) to guide synthetic routes .

Q. How can researchers validate the compound’s role in enzyme inhibition studies?

- Mechanistic Validation :

- Enzyme Assays : Use kinetic assays (e.g., fluorescence-based) to determine inhibition constants (Kᵢ). Include positive controls (e.g., known inhibitors) .

- Competition Experiments : Perform substrate competition or ATP-binding assays to confirm competitive/non-competitive inhibition .

- Structural Analysis : Co-crystallize the compound with target enzymes (e.g., VEGFR2) for X-ray crystallography to identify binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.